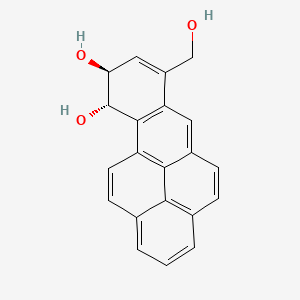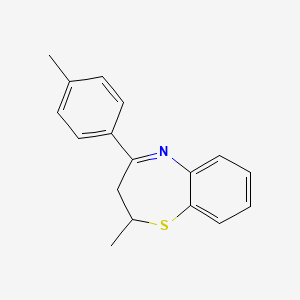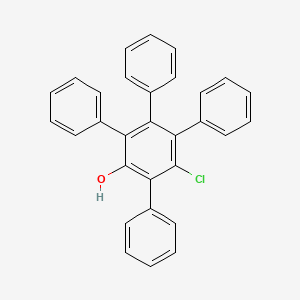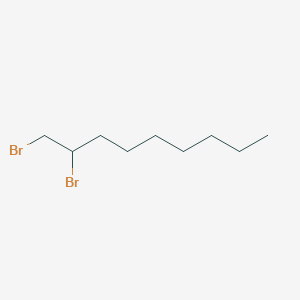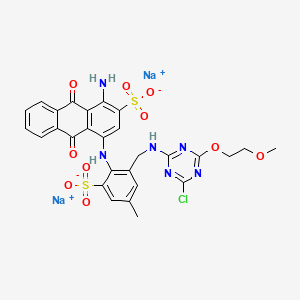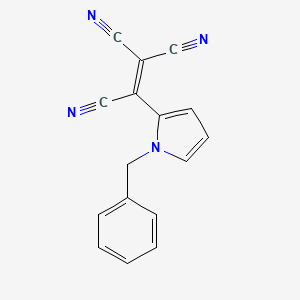
Ethenetricarbonitrile, (1-benzyl-2-pyrrolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenetricarbonitrile, (1-benzyl-2-pyrrolyl)-, also known as 2-(Tricyanovinyl)-1-benzylpyrrole, is an organic compound with the molecular formula C16H10N4. This compound is characterized by the presence of a benzyl group attached to a pyrrole ring, which is further connected to an ethenetricarbonitrile moiety. It is a versatile compound with significant applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethenetricarbonitrile, (1-benzyl-2-pyrrolyl)-, typically involves the reaction of 1-benzylpyrrole with tricyanovinyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the pyrrole nitrogen attacks the tricyanovinyl chloride, leading to the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethenetricarbonitrile, (1-benzyl-2-pyrrolyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzyl and pyrrole positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Ethenetricarbonitrile, (1-benzyl-2-pyrrolyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethenetricarbonitrile, (1-benzyl-2-pyrrolyl)-, involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways.
Comparación Con Compuestos Similares
Ethenetricarbonitrile, (1-benzyl-2-pyrrolyl)-, can be compared with other similar compounds such as:
1-Benzylpyrrole: Lacks the tricyanovinyl group, making it less reactive.
2-(Tricyanovinyl)pyrrole: Lacks the benzyl group, affecting its solubility and reactivity.
1-Benzyl-2-(tricyanovinyl)benzene: Similar structure but with a benzene ring instead of a pyrrole ring, leading to different chemical properties.
The uniqueness of Ethenetricarbonitrile, (1-benzyl-2-pyrrolyl)-, lies in its combination of the benzyl and tricyanovinyl groups attached to the pyrrole ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
73927-55-6 |
|---|---|
Fórmula molecular |
C16H10N4 |
Peso molecular |
258.28 g/mol |
Nombre IUPAC |
2-(1-benzylpyrrol-2-yl)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C16H10N4/c17-9-14(10-18)15(11-19)16-7-4-8-20(16)12-13-5-2-1-3-6-13/h1-8H,12H2 |
Clave InChI |
SWHDMUGSDSLCTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=CC=C2C(=C(C#N)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


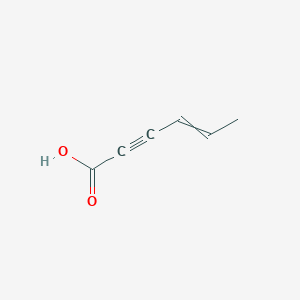
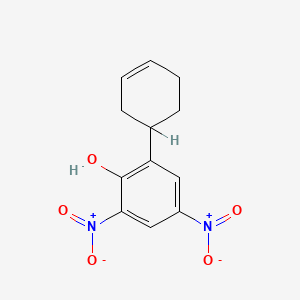
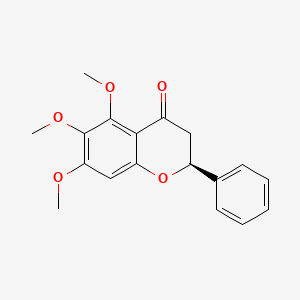
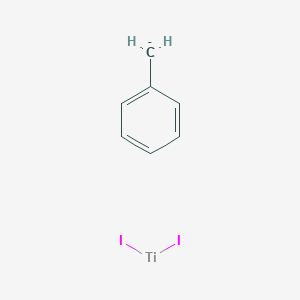
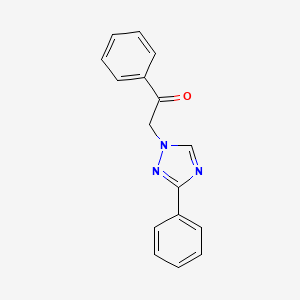
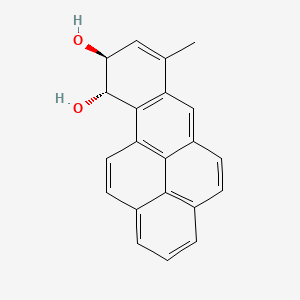

![3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14440217.png)
